molecular formula C32H38O13 B010235 Lustromycin CAS No. 105156-68-1

Lustromycin

Cat. No. B010235
M. Wt: 630.6 g/mol
InChI Key: FDSONACTBUTSIH-RQADFKIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lustromycin is a macrolide antibiotic that has been extensively studied for its potential therapeutic applications. This compound is structurally similar to erythromycin, another well-known macrolide antibiotic. However, Lustromycin has been found to have unique properties that make it a promising candidate for further research.

Scientific Research Applications

Structural Characteristics and Synthesis

  • Structure Determination : Lustromycin has been structurally identified as an antibiotic effective against anaerobic bacteria. It is composed of a decaline ring system fused to a 10-membered and a 14-membered macrolactone, with an enol ether moiety conjugated to a maleic anhydride functionality. This complex structure was elucidated using extensive homo and heteronuclear two-dimensional NMR studies (Ōmura et al., 2003).
  • Synthesis and Molecular Formula : Lustromycin was first isolated from Streptomyces sp. SK-1071, exhibiting selective antibacterial activity, particularly against Clostridium species. Its molecular formula, C32H38O13, was determined using high-resolution mass spectrometry and NMR spectrum, showing similarities to luminamicin (Tomoda et al., 1986).
  • Chemical Synthesis Approach : An efficient stereocontrolled synthesis method has been developed for the 11-oxatricyclo[5.3.1.1,703,8]undecane nucleus of lustromycin. This approach involves intramolecular hetero-Michael addition and intramolecular aldol condensation, providing insights into the chemical synthesis of this complex molecule (Sunazuka et al., 2007).

Antibiotic Properties and Mechanisms

  • Antibacterial Activity : Lustromycin's selective antibacterial properties, particularly against anaerobic bacteria, have been a primary focus of research. This specificity suggests potential therapeutic applications in combating infections caused by anaerobic bacterial strains, which are often challenging to treat (Tomoda et al., 1986).

Related Research on Antibiotics

While not directly on lustromycin, research on other antibiotics provides context and comparative insights:

  • Puromycin : As an aminonucleoside antibiotic, puromycin demonstrates the inhibition of protein synthesis, which is relevant to understanding the broader spectrum of antibiotic mechanisms and their application in various model systems (Aviner, 2020).
  • Azithromycin : Studies on azithromycin, a broad-spectrum macrolide antibiotic, offer insights into the treatment of respiratory and bacterial infections, expanding the understanding of the roles and effects of macrolide antibiotics in various clinical settings (Damle et al., 2020).

properties

CAS RN

105156-68-1

Product Name

Lustromycin

Molecular Formula

C32H38O13

Molecular Weight

630.6 g/mol

IUPAC Name

(2E,15E)-19,32-dihydroxy-23,24-dimethoxy-2-methyl-6,12,17,21,34-pentaoxahexacyclo[28.3.1.01,25.04,20.010,14.028,33]tetratriaconta-2,10(14),15,26-tetraene-7,11,13,22-tetrone

InChI

InChI=1S/C32H38O13/c1-15-10-17-13-42-24(35)7-5-19-20(30(37)44-29(19)36)8-9-41-14-23(34)26(17)43-31(38)28(40-3)27(39-2)21-6-4-16-11-18-12-22(33)25(16)32(15,21)45-18/h4,6,8-10,16-18,21-23,25-28,33-34H,5,7,11-14H2,1-3H3/b9-8+,15-10+

InChI Key

FDSONACTBUTSIH-RQADFKIXSA-N

Isomeric SMILES

C/C/1=C\C2COC(=O)CCC3=C(/C=C/OCC(C2OC(=O)C(C(C4C15C6C(CC(O5)CC6O)C=C4)OC)OC)O)C(=O)OC3=O

SMILES

CC1=CC2COC(=O)CCC3=C(C=COCC(C2OC(=O)C(C(C4C15C6C(CC(O5)CC6O)C=C4)OC)OC)O)C(=O)OC3=O

Canonical SMILES

CC1=CC2COC(=O)CCC3=C(C=COCC(C2OC(=O)C(C(C4C15C6C(CC(O5)CC6O)C=C4)OC)OC)O)C(=O)OC3=O

synonyms

lustromycin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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